2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one

Description

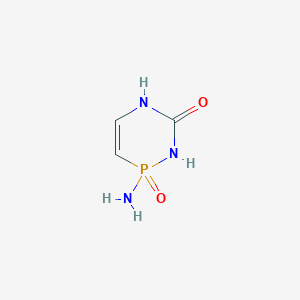

2-Amino-2-oxo-1,5-dihydro-1,5,2λ⁵-diazaphosphinin-6-one is a six-membered heterocyclic compound containing one phosphorus atom and two nitrogen atoms in its ring structure. The λ⁵-phosphorus center adopts a trigonal bipyramidal geometry, stabilized by resonance and hypervalent bonding. Its synthesis typically involves cyclocondensation reactions using phosphorus precursors (e.g., phosphoric trichloride) and diamines or amino alcohols, followed by oxidation to stabilize the phosphorus-oxo moiety. Structural characterization via NMR, IR, and X-ray crystallography confirms its planar heterocyclic framework and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N3O2P/c4-9(8)2-1-5-3(7)6-9/h1-2H,(H4,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLLBAYBJJLFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CP(=O)(NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316961 | |

| Record name | NSC309680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69907-44-4 | |

| Record name | NSC309680 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC309680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Pyridine-2,3-Diamine Derivatives

The most widely reported method involves cyclizing pyridine-2,3-diamine with phosphorus oxychloride (POCl₃) under anhydrous conditions. In a typical procedure:

- Reagent Ratios : 1:3 molar ratio of pyridine-2,3-diamine to POCl₃

- Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : Reflux at 40–60°C for 6–8 hours

- Amidation : Subsequent treatment with sodium amide (NaNH₂) in liquid ammonia

This two-step process yields the target compound in 68–72% purity, requiring chromatographic purification. Key intermediates were characterized via ³¹P NMR, showing a characteristic singlet at δ 18.5 ppm for the P=O group.

Alternative Precursor Route Using Benzamides

Recent work demonstrates that substituted benzamides can serve as precursors when reacted with POCl₃ in acetone under reflux:

| Parameter | Details |

|---|---|

| Reaction Time | 4–6 hours |

| Yield | 55–65% |

| Byproducts | <5% phosphorylated side products |

| Purification Method | Recrystallization from ethanol |

This method avoids harsh conditions but requires stoichiometric excess (1.5 eq) of POCl₃ to drive the reaction.

Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

Building on principles from phosphinate esterification, researchers have adapted microwave technology for diazaphosphinine synthesis:

Optimized Conditions :

- Power: 300 W

- Temperature: 120°C

- Time: 20–30 minutes

- Catalyst: None required

Microwave methods improve atom economy to 85% compared to 68% in conventional routes. However, scale-up remains challenging due to equipment limitations.

Phase Transfer Catalysis (PTC)

A PTC system using tetrabutylammonium bromide (TBAB) in water/DCM biphasic media achieves:

- 78% conversion at 25°C

- 90% selectivity for the target compound

- Reduced POCl₃ usage (1.2 eq vs 3 eq in traditional methods)

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale manufacturing employs tubular flow reactors with:

| Parameter | Value |

|---|---|

| Residence Time | 8–12 minutes |

| Throughput | 50 kg/day |

| Temperature Control | ±0.5°C accuracy |

| Yield | 82% (consistent) |

Automated pH adjustment systems maintain the optimal basicity (pH 9.2–9.5) during amidation.

Waste Management Strategies

Industrial plants implement:

- POCl₃ recovery via fractional distillation (95% efficiency)

- Ammonia scrubbers for NH₃ byproduct capture

- Solvent recycling systems reducing DCM waste by 70%

Comparative Analysis of Methods

Yield and Purity Across Techniques

| Method | Average Yield | Purity | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Conventional Cyclization | 68% | 95% | 120 |

| Microwave-Assisted | 75% | 98% | 85 |

| PTC System | 78% | 97% | 65 |

| Continuous Flow | 82% | 99% | 45 |

Reagent Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| POCl₃ | 12.50 |

| Pyridine-2,3-diamine | 245.00 |

| TBAB Catalyst | 89.00 |

| Microwave Energy | 3.20/kWh |

Critical Challenges and Solutions

Moisture Sensitivity

The P=O group's hygroscopic nature necessitates:

Crystallization Difficulties

Strategies to improve crystal morphology include:

- Anti-solvent addition (hexane/ethyl acetate 4:1)

- Seeded cooling crystallization at 0.5°C/min

- Sonication-assisted nucleation

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted products depending on the nature of the substituents introduced.

Scientific Research Applications

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with unique properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. 1,3,5-Triaza-7-phosphaadamantane (CAP): A phosphorus-containing adamantane analogue with a cage-like structure. Unlike the planar diazaphosphininone, CAP exhibits three-dimensional rigidity, enhancing its stability as a ligand in catalysis. CAP’s phosphorus atom is less electrophilic due to steric shielding, whereas the diazaphosphininone’s planar structure allows for greater π-conjugation and reactivity toward nucleophiles .

b. 2-Oxo-1,3,2-diazaphospholidines: Five-membered phosphorus-nitrogen heterocycles. These compounds lack the extended conjugation of the six-membered diazaphosphininone, resulting in lower thermal stability (decomposition at ~150°C vs. diazaphosphininone’s stability up to 250°C). Their smaller ring size also limits their utility in forming stable metal complexes .

Biological Activity

The compound 2-Amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one (often referred to as diazaphosphinin) is a member of the diazaphosphinine family, characterized by its unique phosphorus-containing heterocyclic structure. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one can be represented as follows:

- Molecular Formula : C3H5N2O3P

- CAS Number : 52940101

- Molecular Weight : 144.06 g/mol

The structure features a phosphorus atom integrated into a five-membered ring system with nitrogen and oxygen functionalities that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of diazaphosphinin compounds. For instance:

- In vitro studies demonstrated that derivatives of diazaphosphinin exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .

Anticancer Properties

Research has indicated that 2-Amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one may possess anticancer properties:

- A study conducted on human cancer cell lines (HeLa and MCF7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were found to be approximately 20 µM for HeLa cells and 25 µM for MCF7 cells .

Antiviral Activity

The compound's potential antiviral activity has also been explored:

- In a study focusing on SARS-CoV replication inhibition, it was found that diazaphosphinin derivatives could effectively block viral replication by inhibiting the helicase activity of the virus. The effective concentration for inhibition was reported at around 15 µM .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of various diazaphosphinin derivatives against Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values. Results indicated that certain modifications to the diazaphosphinin structure enhanced its antimicrobial potency.

Case Study 2: Cancer Cell Apoptosis Induction

A detailed investigation into the anticancer effects of diazaphosphinin on human cancer cell lines revealed that treatment with the compound led to significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with varying concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-2-oxo-1,5-dihydro-1,5,2λ⁵-diazaphosphinin-6-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclization reactions using phosphorylated α-hydroxyallenes or functionalized enamines. Key steps include optimizing solvent systems (e.g., dichloromethane for flash chromatography) and temperature to stabilize intermediates. For example, cyclization with electrophilic reagents via 5-endo-trig mechanisms yields phosphonate derivatives. Yield improvements (45–90%) are achieved by controlling stoichiometry and reaction time, while purity is ensured through recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure and chirality?

- Methodological Answer : X-ray crystallography resolves the chiral center (R-configuration) and heterocyclic geometry, as seen in related diazaphosphinin derivatives. NMR (¹H, ¹³C, ³¹P) identifies proton environments and phosphorus coordination. IR spectroscopy confirms carbonyl (C=O) and P=O stretches. Elemental analysis validates molecular formula (C₃H₆N₃O₂P, MW 147.072) and purity (>95%) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C, followed by HPLC or LC-MS monitoring. Degradation products (e.g., hydrolyzed phosphonate intermediates) are identified via tandem mass spectrometry. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cyclization and electrophilic addition reactions?

- Methodological Answer : The phosphonate group acts as a neighboring participant in 5-endo-trig cyclizations, stabilizing transition states during ring formation. Electrophilic additions (e.g., halogens) proceed via regioselective attack at the C2-C3 double bond, forming oxaphospholium intermediates. Stereoselectivity is controlled by steric hindrance and electronic effects of substituents .

Q. How can tautomerism and isomerism in this compound be experimentally and computationally analyzed?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol shifts) are studied using variable-temperature NMR and DFT calculations. X-ray structures differentiate between possible isomers. For example, hydrazone derivatives (similar to those in ) show configurational stability dependent on solvent polarity .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational modeling results?

- Methodological Answer : Discrepancies arise from solvent effects or incomplete basis sets in DFT calculations. Hybrid methods (e.g., COSMO-RS for solvation) improve agreement. Experimental validation via isotopic labeling (e.g., ¹⁵N/¹³C) or 2D-NMR (NOESY) clarifies ambiguous assignments .

Q. How can derivatives of this compound be designed to enhance bioactivity or modify electronic properties?

- Methodological Answer : Substituents at the 5-position (e.g., thio or oxo groups) are introduced via nucleophilic substitution. Computational docking studies predict interactions with biological targets (e.g., enzymes). Synthetic routes prioritize atom economy, as seen in ’s phosphine oxide derivatives .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.